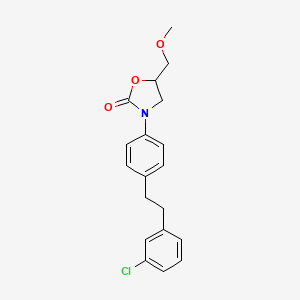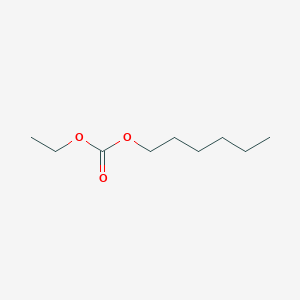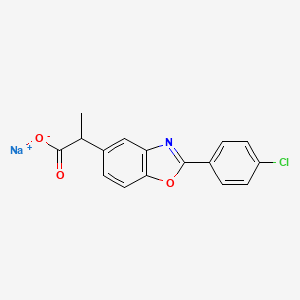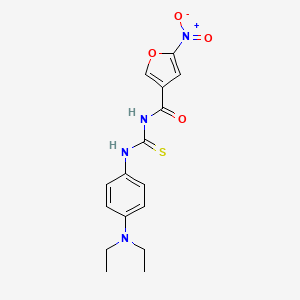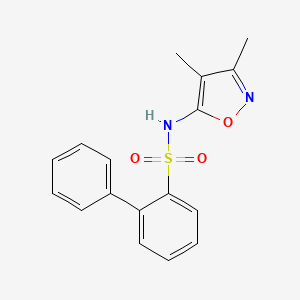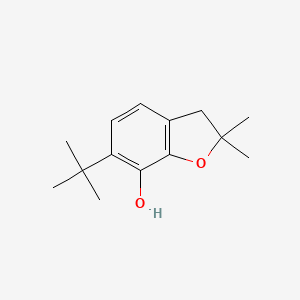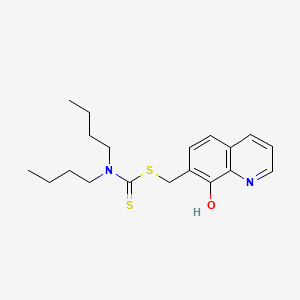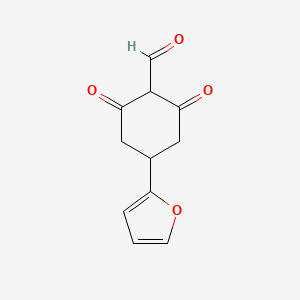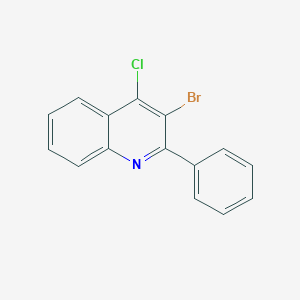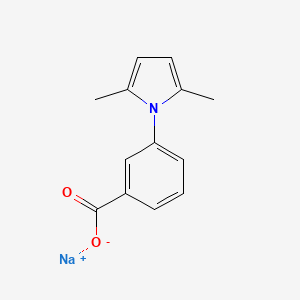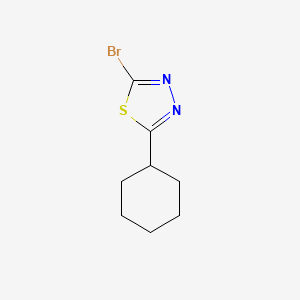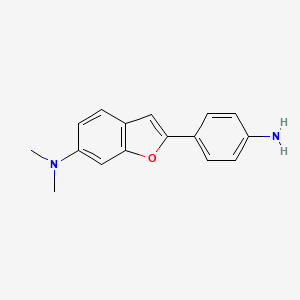
2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)-N,N-dimethylbenzofuran-6-amine is an aromatic heterocyclic compound that features a benzofuran core with an aminophenyl and dimethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N,N-dimethylbenzofuran-6-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the aminophenyl group and subsequent dimethylation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-N,N-dimethylbenzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran ring.
Reduction: Reduction reactions can be used to alter the aminophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzofuran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
2-(4-Aminophenyl)-N,N-dimethylbenzofuran-6-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-N,N-dimethylbenzofuran-6-amine involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the benzofuran core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a benzothiazole core.
2-(4-Aminophenyl)ethylamine: Similar aminophenyl group but lacks the benzofuran core.
2-Aminobenzothiazole: Contains an amino group and a benzothiazole core.
Uniqueness
2-(4-Aminophenyl)-N,N-dimethylbenzofuran-6-amine is unique due to its combination of the benzofuran core with an aminophenyl and dimethylamine substituent. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
96323-60-3 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine |
InChI |
InChI=1S/C16H16N2O/c1-18(2)14-8-5-12-9-15(19-16(12)10-14)11-3-6-13(17)7-4-11/h3-10H,17H2,1-2H3 |
InChI Key |
JIMSCZODZYDMII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


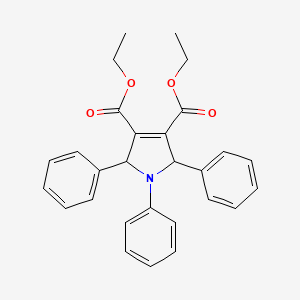
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
